molecular formula C22H26N2O5S B14945598 3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone

3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone

Cat. No.: B14945598
M. Wt: 430.5 g/mol
InChI Key: LJKSSTZSSXLARX-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a sulfonyl group, and a pyrrolidine ring. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisoquinoline ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via nucleophilic substitution reactions, where the nitrogen atom of the pyrrolidine attacks an electrophilic carbon center on the dihydroisoquinoline moiety.

    Final Coupling: The final step involves coupling the 2,5-dimethoxyphenyl group to the sulfonylated dihydroisoquinoline-pyrrolidine intermediate, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and methanone groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline and pyrrolidine derivatives.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone involves its interaction with specific molecular targets. For instance, as an aldo-keto reductase inhibitor, it binds to the active site of the enzyme, preventing the conversion of substrates involved in cancer cell proliferation . The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone is unique due to its combination of structural features, which confer high potency and selectivity as an enzyme inhibitor. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(2,5-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]methanone

InChI

InChI=1S/C22H26N2O5S/c1-28-18-9-10-20(29-2)21(14-18)30(26,27)24-12-5-8-19(24)22(25)23-13-11-16-6-3-4-7-17(16)15-23/h3-4,6-7,9-10,14,19H,5,8,11-13,15H2,1-2H3

InChI Key

LJKSSTZSSXLARX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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